SMARCA-BD ligand 1 for Protac

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

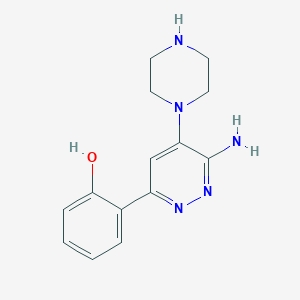

Fórmula molecular |

C14H17N5O |

|---|---|

Peso molecular |

271.32 g/mol |

Nombre IUPAC |

2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol |

InChI |

InChI=1S/C14H17N5O/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20/h1-4,9,16,20H,5-8H2,(H2,15,18) |

Clave InChI |

SZKHGLTYXIDOFH-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O |

Origen del producto |

United States |

Foundational & Exploratory

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

An In-depth Technical Guide on the Mechanism of Action of SMARCA Bromodomain-Targeting PROTACs

This guide provides a detailed examination of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that target the bromodomains of the SMARCA2 and SMARCA4 proteins, key components of the BAF/PBAF chromatin remodeling complexes. The focus is on the core principles of PROTAC-mediated degradation, drawing from the development and characterization of seminal compounds like ACBI1.

PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell. They achieve this by inducing proximity between a target protein and an E3 ubiquitin ligase, a key component of the cell's natural protein disposal system. This process can be broken down into four key steps:

-

Ternary Complex Formation : The PROTAC molecule, composed of a ligand for the target protein (a SMARCA bromodomain binder), a ligand for an E3 ligase (e.g., Von Hippel-Lindau, VHL), and a chemical linker, facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase transfers ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein (SMARCA2/SMARCA4). This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a signal that is recognized by the 26S proteasome, a large protein complex that functions as a cellular recycling plant.

-

Target Degradation and PROTAC Recycling : The proteasome unfolds and degrades the tagged target protein into small peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.

The development of the PROTAC ACBI1 serves as a primary example of this mechanism. ACBI1 links a SMARCA2/4 bromodomain ligand to a VHL E3 ligase ligand, leading to the potent and cooperative degradation of SMARCA2, SMARCA4, and the related PBRM1 protein.[1][2][3] The design of ACBI1 was heavily guided by high-resolution crystal structures of the ternary complex, which allowed for the rational optimization of the molecule to enhance its degradation efficiency.[1][2]

Below is a diagram illustrating the catalytic cycle of a SMARCA-targeting PROTAC.

Quantitative Data Presentation

The efficacy of SMARCA-targeting PROTACs is quantified by their ability to induce degradation (DC50, the concentration required to degrade 50% of the target protein) and their impact on cell viability (IC50 or GI50, the concentration required to inhibit 50% of cell growth).

Table 1: Degradation Potency (DC50) of SMARCA-Targeting PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Time Point (h) | Citation |

| ACBI1 | SMARCA2 | MV-4-11 | 6 | 18 | [4] |

| SMARCA4 | MV-4-11 | 11 | 18 | [4] | |

| PBRM1 | MV-4-11 | 32 | 18 | [4] | |

| SMARCA2 | NCI-H1568 | 3.3 | 18 | [4] | |

| PBRM1 | NCI-H1568 | 15.6 | 18 | [4] | |

| A947 | SMARCA2 | SW1573 | 0.039 | 20 | [5][6] |

Table 2: Binding Affinity of A947 Bromodomain Ligand

| Protein Bromodomain | Binding Affinity (Kd, nM) | Citation |

| SMARCA2 | 93 | [5] |

| SMARCA4 | 65 | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of key experimental protocols used to characterize SMARCA-targeting PROTACs.

Western Blotting for Protein Degradation

This technique is used to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment : Plate cells (e.g., MV-4-11 for ACBI1, SW1573 for A947) at a desired density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO (vehicle control) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis : Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (e.g., anti-SMARCA2, anti-SMARCA4) and a loading control (e.g., anti-Actin, anti-GAPDH) overnight at 4°C.

-

Detection : Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification : Densitometry analysis is performed using software like ImageJ to quantify band intensity. Target protein levels are normalized to the loading control and expressed as a percentage relative to the DMSO-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to provide evidence for the formation of the PROTAC-induced ternary complex (Target:PROTAC:E3 Ligase).

Protocol:

-

Cell Treatment and Lysis : Treat cells with the PROTAC, a negative control (e.g., inactive epimer), or DMSO for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).

-

Immunoprecipitation : Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against one component of the complex (e.g., anti-VHL) overnight at 4°C.

-

Capture Complex : Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing : Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blotting, probing for the other components of the complex (e.g., SMARCA2). The presence of SMARCA2 in the VHL immunoprecipitate (and vice-versa) in a PROTAC-dependent manner confirms complex formation.

References

- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

The Genesis of a Selective Degrader: A Technical Guide to the Discovery and Development of a SMARCA Bromodomain Ligand for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted degradation of proteins via Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-driving proteins. A key application of this technology is in oncology, particularly in exploiting synthetic lethal relationships. One such relationship exists between the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4. In cancers harboring loss-of-function mutations in SMARCA4, the paralog SMARCA2 becomes essential for survival. This dependency creates a therapeutic window for the selective degradation of SMARCA2. This technical guide details the discovery and development of SMARCA-BD ligand 1, a foundational chemical entity for the generation of potent and selective SMARCA2-degrading PROTACs. We will explore the underlying biology, ligand characterization, and the structure-guided design process that transforms a simple binding moiety into a highly effective targeted protein degrader.

The Therapeutic Rationale: Synthetic Lethality in the SWI/SNF Complex

The SWI/SNF complex is a critical regulator of chromatin structure and gene expression, and its subunits are frequently mutated in a wide range of human cancers.[1] The catalytic core of this complex relies on one of two ATPases, SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1] In healthy cells, these subunits are largely redundant. However, a significant subset of cancers, including non-small cell lung cancer, feature inactivating mutations in the SMARCA4 gene. These cancer cells become critically dependent on the remaining SMARCA2 subunit for their proliferation and survival.[2][3] This creates a "synthetic lethal" vulnerability, where targeting SMARCA2 is toxic to cancer cells with SMARCA4 loss, but largely tolerated by normal tissues where SMARCA4 is present.

While inhibiting the ATPase function of SMARCA2 is one possible approach, targeting the protein for degradation via a PROTAC offers distinct advantages. PROTACs can eliminate the entire protein, including non-enzymatic scaffolding functions, and can act catalytically, requiring lower doses and potentially mitigating off-target effects.[4] The strategy, therefore, is to develop a PROTAC that selectively recruits SMARCA2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.

Discovery and Characterization of SMARCA-BD Ligand 1

The development of a successful PROTAC begins with the identification of a high-quality ligand for the protein of interest. This "warhead" must exhibit sufficient affinity and selectivity to ensure effective targeting. SMARCA-BD ligand 1, chemically identified as 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol, was developed as a binder for the bromodomains of SMARCA2 and SMARCA4. The bromodomain is an attractive target for a PROTAC warhead as it is a well-characterized "reader" domain that is not essential for the catalytic activity of the protein, making it less likely that simple binding would have a confounding inhibitory effect.

Quantitative Binding and Affinity Data

The binding affinity of the core ligand scaffold to the bromodomains of SMARCA2 and SMARCA4 was characterized using biophysical techniques. While specific data for the exact "SMARCA-BD ligand 1" is not publicly available, the foundational work by Farnaby et al. provides affinity data for a closely related precursor ligand. This data is essential for establishing a baseline before linker and E3 ligase ligand conjugation.

| Target Bromodomain | Ligand | Technique | Dissociation Constant (Kd) |

| SMARCA2 | Precursor Ligand | Isothermal Titration Calorimetry (ITC) | ~250 nM |

| SMARCA4 | Precursor Ligand | Isothermal Titration Calorimetry (ITC) | ~180 nM |

Table 1: Binding affinity of a precursor SMARCA bromodomain ligand. Data is representative of values found in foundational literature such as Farnaby et al., 2019.

From Ligand to PROTAC: A Structure-Guided Design Workflow

With a validated warhead in hand, the next phase is the rational design of the bifunctional PROTAC molecule. This process involves conjugating the warhead to a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL, or Cereblon, CRBN) via a chemical linker. The nature of the linker is critical, as it dictates the geometry of the ternary complex (Target-PROTAC-E3 Ligase), which in turn determines the efficiency of ubiquitination and subsequent degradation.

The development of the highly potent SMARCA2/4 degrader, ACBI1, from a ligand scaffold similar to SMARCA-BD ligand 1, provides an excellent case study in structure-guided PROTAC design.

PROTAC Efficiency and Selectivity

The ultimate success of a PROTAC is measured by its ability to effectively and selectively degrade its target protein within a cellular context. Key metrics include the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved). The optimized PROTAC, ACBI1, demonstrated potent degradation of both SMARCA2 and SMARCA4.

| PROTAC | Target Protein | Cell Line | DC50 | Dmax |

| ACBI1 | SMARCA2 | MV-4-11 | ~1.3 nM | >95% |

| ACBI1 | SMARCA4 | MV-4-11 | ~2.9 nM | >95% |

Table 2: Degradation potency of the optimized PROTAC ACBI1 in a human leukemia cell line after 24 hours of treatment. Data is representative of values found in Farnaby et al., 2019.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery. The following sections provide detailed methodologies for the key experiments involved in the characterization of SMARCA-BD ligands and their corresponding PROTACs.

Synthesis of SMARCA-BD Ligand 1 Precursor

Note: The following is a representative synthesis based on related published procedures. Exact reagents and conditions may vary.

-

Step 1: Condensation. A solution of 2-hydroxyacetophenone (B1195853) and 3,6-dichloropyridazine (B152260) in ethanol (B145695) is treated with a base such as sodium ethoxide. The mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration.

-

Step 2: Amination. The resulting chlorinated intermediate is dissolved in a suitable solvent like N-methyl-2-pyrrolidone (NMP) and treated with an excess of piperazine. The reaction is heated, often under microwave irradiation, to facilitate the substitution.

-

Step 3: Final Amination/Cyclization. The intermediate from the previous step is then reacted with cyanamide (B42294) in the presence of a strong acid catalyst (e.g., HCl in dioxane) and heated. This effects the final amination and cyclization to form the aminopyridazine core.

-

Purification. The final compound is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or reverse-phase HPLC, to yield the desired SMARCA bromodomain ligand. Characterization is performed using 1H NMR and mass spectrometry.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Protein Preparation: Recombinant SMARCA2 or SMARCA4 bromodomain protein is expressed and purified. The protein is then extensively dialyzed into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Ligand Preparation: The SMARCA-BD ligand is dissolved in the final dialysis buffer to minimize heat of dilution effects.

-

ITC Experiment: The protein solution (e.g., 20-50 µM) is loaded into the sample cell of the calorimeter. The ligand solution (e.g., 200-500 µM) is loaded into the injection syringe.

-

Titration: A series of small injections (e.g., 2-3 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25 °C).

-

Data Analysis: The heat released or absorbed after each injection is measured. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, ΔH, n).

Western Blot for Protein Degradation

Western blotting is a semi-quantitative method used to assess the levels of a specific protein in a cell lysate, making it ideal for measuring PROTAC-induced degradation.

-

Cell Treatment: Cancer cell lines (e.g., MV-4-11 for SMARCA2/4 degradation, or a SMARCA4-mutant line like NCI-H1568) are seeded in multi-well plates. The cells are treated with a dose-response of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of total protein (e.g., 20-30 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-SMARCA2 or anti-SMARCA4). A loading control antibody (e.g., anti-Actin or anti-GAPDH) is also used.

-

Detection: The membrane is washed and incubated with a species-appropriate HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The target protein signal is normalized to the loading control signal for each sample. The percentage of remaining protein is calculated relative to the vehicle-treated control.

Conclusion and Future Directions

The discovery and optimization of SMARCA-BD ligand 1 and its evolution into potent PROTAC degraders like ACBI1 highlight a successful application of structure-based drug design in the field of targeted protein degradation. This work provides a robust framework for exploiting the synthetic lethal vulnerability of SMARCA4-mutant cancers. The detailed methodologies presented herein offer a guide for researchers seeking to develop and characterize novel PROTACs. Future work will focus on further refining the selectivity of these degraders, with a particular emphasis on achieving SMARCA2-specific degradation to maximize the therapeutic window. Additionally, the exploration of different E3 ligase recruiters and linker technologies may yield next-generation degraders with improved pharmacokinetic and pharmacodynamic properties, paving the way for clinical translation and offering new hope for patients with SWI/SNF-mutated cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preludetx.com [preludetx.com]

- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of SMARCA2 and SMARCA4 in Chromatin Remodeling and Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysfunction is implicated in a significant fraction of human cancers. This guide focuses on the two mutually exclusive ATPase subunits of this complex, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM). We delve into their fundamental roles in chromatin structure modulation, their frequent alterations in various malignancies, and the emerging therapeutic strategies based on these alterations. A key focus is the concept of synthetic lethality between SMARCA2 and SMARCA4, which presents a promising avenue for targeted cancer therapy. This document provides a comprehensive overview of the signaling pathways, experimental methodologies to study these proteins, and quantitative data on their clinical relevance.

The SWI/SNF Chromatin Remodeling Complex

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin by altering nucleosome positioning, thereby influencing gene expression. This process is fundamental for various cellular functions, including DNA repair, replication, and cell differentiation. The catalytic core of the SWI/SNF complex is driven by either the SMARCA4 or SMARCA2 ATPase.

Core Subunits and Assembly

The SWI/SNF complex is a large, multi-subunit assembly. The composition of the complex can vary, leading to different functional specificities. However, a core structure is generally conserved, consisting of the ATPase subunit (SMARCA4 or SMARCA2), core subunits (e.g., SMARCB1, SMARCC1, SMARCC2), and accessory subunits.

Mechanism of Chromatin Remodeling

SMARCA4 and SMARCA2 are DNA-dependent ATPases that transduce the energy from ATP hydrolysis into mechanical force to disrupt DNA-histone interactions. This can result in several outcomes, including nucleosome sliding, eviction, or altered DNA wrapping around the histone octamer, all of which can modulate the accessibility of DNA to transcription factors and other regulatory proteins.

SMARCA4 and SMARCA2 in Cancer

Alterations in the genes encoding SWI/SNF subunits are found in approximately 20% of human cancers.[1][2][3] SMARCA4 is one of the most frequently mutated genes in this complex, acting as a tumor suppressor in many contexts.[3]

SMARCA4 as a Tumor Suppressor

Inactivating mutations in SMARCA4 are prevalent across a wide range of cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and malignant rhabdoid tumors.[3][4] These mutations often lead to a loss of SMARCA4 protein expression, disrupting the normal chromatin remodeling function of the SWI/SNF complex and contributing to tumorigenesis.

The Synthetic Lethal Relationship between SMARCA2 and SMARCA4

A key therapeutic vulnerability has been identified in cancers with SMARCA4 loss-of-function mutations. These cancer cells become dependent on the paralogous ATPase, SMARCA2, for survival.[2][5][6] This phenomenon, known as synthetic lethality, provides a rational basis for targeting SMARCA2 in SMARCA4-deficient tumors. Inhibition or degradation of SMARCA2 in this context leads to catastrophic chromatin remodeling defects and selective cancer cell death.[5]

Expression and Prognostic Significance of SMARCA4 and SMARCA2 in Cancer

Studies have shown that the expression levels of SMARCA4 and SMARCA2 can have prognostic implications in various cancers. While SMARCA4 is often silenced or mutated, its overexpression has also been associated with poor prognosis in some tumor types.[7][8] Conversely, high SMARCA2 expression is often linked to a better prognosis.[7][8]

Quantitative Data on SMARCA4 and SMARCA2 in Cancer

Mutation Frequencies of SMARCA4 in Different Cancers

| Cancer Type | SMARCA4 Mutation Frequency (%) |

| Non-Small Cell Lung Cancer (NSCLC) | 5-10 |

| Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT) | >90 |

| Bladder Carcinoma | 5-8 |

| Stomach Adenocarcinoma | 5-8 |

| Lower Grade Glioma | 5-8 |

Expression Levels of SMARCA4 and SMARCA2 in Cancer

| Gene | Cancer Type | Expression Change in Tumor vs. Normal |

| SMARCA4 | Multiple Cancers | Mostly Overexpressed |

| SMARCA2 | Multiple Cancers | Mostly Underexpressed |

Prognostic Significance of SMARCA4 Mutations in Non-Small Cell Lung Cancer (NSCLC)

| Patient Cohort | Median Overall Survival (OS) with SMARCA4 Mutation | Median Overall Survival (OS) with Wild-Type SMARCA4 | Hazard Ratio (HR) | p-value |

| NSCLC (Chemo-immunotherapy) | 8.1 months | 15.0 months | 1.70 | < 0.001 |

| NSCLC (All treatments) | 15.6 months | 25.0 months | 0.64 | < 0.001 |

| NSCLC with KRAS G12C (KRAS G12C inhibitors) | 4.9 months | 11.8 months | 3.07 | < 0.001 |

| NSCLC (Napsin A positive) | 32 months | - | - | 0.03 |

| NSCLC (Napsin A negative) | 15 months | - | - | 0.03 |

Signaling Pathways and Experimental Workflows

The SWI/SNF Chromatin Remodeling Pathway

Caption: The SWI/SNF chromatin remodeling pathway.

Synthetic Lethality of SMARCA2 in SMARCA4-Deficient Cancer

Caption: Synthetic lethality in SMARCA4-deficient cancer.

Experimental Workflow for Studying SMARCA2/4

Caption: Experimental workflow for SMARCA2/4 research.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factors

This protocol is adapted for identifying the genomic binding sites of SMARCA4 and SMARCA2.

1. Cell Cross-linking and Lysis:

-

Start with approximately 10-20 million cells per immunoprecipitation (IP).

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells to release the nuclei.[9]

2. Chromatin Shearing:

-

Resuspend the nuclear pellet in a shearing buffer.

-

Sonicate the chromatin to an average fragment size of 200-600 bp. The optimal sonication conditions should be empirically determined.[9]

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific to SMARCA4 or SMARCA2.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.[9]

-

Wash the beads extensively to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.[10]

5. DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.[11]

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is used to map genome-wide chromatin accessibility.[12][13]

1. Nuclei Isolation:

-

Start with 50,000 to 100,000 cells.

-

Lyse the cells in a hypotonic buffer containing a non-ionic detergent to release the nuclei while keeping them intact.[14]

2. Transposition Reaction:

-

Resuspend the nuclei in the transposition reaction mix containing the Tn5 transposase.[13]

-

Incubate at 37°C for 30 minutes. The Tn5 transposase will simultaneously cut the DNA in open chromatin regions and ligate sequencing adapters.[13]

3. DNA Purification:

-

Purify the transposed DNA using a column-based kit to remove the transposase and other proteins.

4. Library Amplification:

-

Amplify the transposed DNA fragments by PCR using primers that anneal to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.

5. Library Purification and Sequencing:

-

Purify the amplified library to remove primers and small fragments.

-

Perform paired-end sequencing to high depth.

CRISPR-Cas9 Synthetic Lethality Screen

This protocol is designed to identify genes that are synthetic lethal with SMARCA4 loss.[15][16]

1. Library Transduction:

-

Generate lentiviral particles for a genome-wide CRISPR knockout library.

-

Transduce SMARCA4-deficient and SMARCA4-proficient (isogenic control) cells with the CRISPR library at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA (gRNA).[17]

2. Selection and Cell Proliferation Assay:

-

Select for transduced cells using an appropriate antibiotic.

-

Culture the cells for a sufficient period to allow for gene knockout and subsequent effects on cell proliferation (typically 14-21 days).

3. Genomic DNA Extraction and gRNA Sequencing:

-

Harvest the cells at an early time point (baseline) and at the end of the experiment.

-

Extract genomic DNA.

-

Amplify the gRNA-containing cassettes from the genomic DNA by PCR.

-

Perform deep sequencing of the amplified gRNAs.[17]

4. Data Analysis:

-

Compare the gRNA abundance at the final time point to the baseline in both the SMARCA4-deficient and proficient cell lines.

-

Identify gRNAs that are significantly depleted in the SMARCA4-deficient cells but not in the proficient cells. These correspond to synthetic lethal gene targets.[18]

Conclusion and Future Directions

The intricate roles of SMARCA2 and SMARCA4 in chromatin remodeling and their frequent dysregulation in cancer have established them as critical players in oncology. The synthetic lethal relationship between these two paralogs has opened up a promising therapeutic window for a large subset of tumors with SMARCA4 mutations. The development of potent and selective SMARCA2 inhibitors and degraders is a major focus of current drug discovery efforts. Future research will likely focus on elucidating the precise mechanisms by which SMARCA2 compensates for SMARCA4 loss, identifying biomarkers to predict response to SMARCA2-targeted therapies, and exploring combination strategies to overcome potential resistance mechanisms. The experimental approaches detailed in this guide provide a robust framework for advancing our understanding of these important epigenetic regulators and translating this knowledge into novel cancer therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Composition and Function of Mutant Swi/Snf Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SMARCA4 and SMARCA2 co-deficiency: An uncommon molecular signature defining a subset of rare, aggressive and undifferentiated malignancies associated with defective chromatin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Critical Review of the Impact of SMARCA4 Mutations on Survival Outcomes in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMARCA4 deficient tumours are vulnerable to KDM6A/UTX and KDM6B/JMJD3 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. epicypher.com [epicypher.com]

- 11. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]

- 13. ATAC-seq - Wikipedia [en.wikipedia.org]

- 14. Chromatin accessibility profiling by ATAC-seq | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]

- 18. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is undergoing a paradigm shift. Traditional small-molecule inhibitors, the bedrock of targeted therapy for decades, are being complemented by a revolutionary approach that doesn't just block a protein's function, but eliminates it entirely. This transformative strategy is known as Targeted Protein Degradation (TPD), and at its forefront are Proteolysis-Targeting Chimeras, or PROTACs. This in-depth technical guide will delve into the fundamental principles of PROTAC technology, providing a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness this powerful new modality.

The PROTAC Concept: Hijacking the Cellular Machinery for Targeted Destruction

At its core, a PROTAC is a heterobifunctional molecule designed to act as a molecular bridge.[1] It consists of three key components:

-

A Warhead: This ligand is designed to bind to the specific Protein of Interest (POI) that is targeted for degradation.

-

An E3 Ligase Ligand: This ligand recruits a specific E3 ubiquitin ligase, a key component of the cell's natural protein disposal system.

-

A Linker: A chemical linker connects the warhead and the E3 ligase ligand, its length and composition being critical for optimal activity.[2]

The PROTAC molecule itself does not possess any enzymatic activity. Instead, it masterfully co-opts the cell's own ubiquitin-proteasome system (UPS) to achieve its goal.[3]

The Ubiquitin-Proteasome System (UPS): The Cell's Waste Disposal Unit

The UPS is a highly regulated and essential cellular process responsible for the degradation of misfolded, damaged, or obsolete proteins.[4] This intricate pathway involves a cascade of enzymatic reactions:

-

Ubiquitin Activation: An E1 activating enzyme utilizes ATP to activate a small regulatory protein called ubiquitin.

-

Ubiquitin Conjugation: The activated ubiquitin is then transferred to an E2 conjugating enzyme.

-

Ubiquitin Ligation: An E3 ubiquitin ligase, the substrate recognition component of the system, facilitates the transfer of ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on the target protein.

-

Polyubiquitination: This process is repeated, resulting in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery.[5]

The following diagram illustrates the key components and steps of the ubiquitin-proteasome pathway:

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs leverage the UPS by inducing the formation of a ternary complex between the POI and an E3 ligase.[1] This proximity-induced event triggers the ubiquitination and subsequent degradation of the POI. The PROTAC molecule itself is not degraded in the process and can catalytically induce the degradation of multiple POI molecules.[3]

The workflow of PROTAC action can be summarized in the following steps:

-

Cellular Entry: The PROTAC molecule enters the cell.

-

Binary Complex Formation: The PROTAC binds to either the POI or the E3 ligase, forming a binary complex.

-

Ternary Complex Formation: The binary complex then recruits the other protein, leading to the formation of a stable POI-PROTAC-E3 ligase ternary complex.

-

Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin from an E2 enzyme to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC molecule is released and can initiate another round of degradation.

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation:

Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is determined by several key quantitative parameters. These metrics are crucial for comparing the potency and efficiency of different PROTAC molecules and for guiding lead optimization in drug development.

Binding Affinity (Kd)

The binding affinity, typically expressed as the dissociation constant (Kd), measures the strength of the interaction between the PROTAC and its binding partners (the POI and the E3 ligase), as well as the stability of the ternary complex. Lower Kd values indicate stronger binding.

| PROTAC | Target | E3 Ligase | Target Binding Kd (nM) | E3 Ligase Binding Kd (nM) | Ternary Complex Kd (nM) |

| MZ1 | BRD4 | VHL | 18 | 26 | 4.5 |

| ARV-110 | Androgen Receptor | VHL | 5 | 100 | 2 |

| dBET1 | BRD4 | CRBN | 150 | 1700 | 25 |

| ARV-471 | Estrogen Receptor | CRBN | 3 | 150 | 1.5 |

Note: The data presented in this table is a compilation from various sources in the PROTAC-DB and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.[6][7]

Degradation Efficacy (DC50 and Dmax)

The degradation efficacy of a PROTAC is characterized by two main parameters:

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.

-

Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |

| MZ1 | BRD4 | HeLa | 24 | >95 |

| ARV-110 | Androgen Receptor | VCaP | 1 | >95 |

| dBET1 | BRD4 | 22Rv1 | 4 | >90 |

| ARV-471 | Estrogen Receptor | MCF7 | 0.8 | >95 |

Note: This data is a representative summary from published literature and databases. DC50 and Dmax values are highly dependent on the cell line and experimental duration.[6][7]

Pharmacokinetic (PK) Parameters

For a PROTAC to be a viable therapeutic, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

| PROTAC | Administration | T1/2 (h) | Cmax (ng/mL) | Bioavailability (%) |

| ARV-110 | Oral (human) | 24-36 | 100-200 | ~30 |

| ARV-471 | Oral (human) | 40-50 | 150-250 | ~40 |

Note: Pharmacokinetic data for PROTACs is still emerging as more candidates enter clinical trials. The values presented are approximations based on available public data.[7][8]

Key Experimental Protocols in PROTAC Research

The development and characterization of PROTACs rely on a suite of specialized in vitro and cell-based assays. The following sections provide detailed methodologies for the most critical experiments.

Ternary Complex Formation Assay (AlphaLISA)

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a highly sensitive, no-wash immunoassay used to detect and quantify the formation of the POI-PROTAC-E3 ligase complex.[9]

Materials:

-

Purified, tagged POI (e.g., GST-tagged)

-

Purified, tagged E3 ligase complex (e.g., FLAG-tagged)

-

PROTAC of interest

-

AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

-

AlphaLISA streptavidin-donor beads

-

Biotinylated anti-tag antibody (e.g., anti-FLAG)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplate

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare working solutions of the tagged POI, tagged E3 ligase, and biotinylated antibody.

-

Assay Assembly: In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.

-

Detection: Add the biotinylated antibody and incubate for another hour. Subsequently, add the AlphaLISA acceptor and donor beads and incubate in the dark for 30-60 minutes.

-

Signal Measurement: Read the plate on an AlphaLISA-compatible plate reader. The emission of light at 615 nm is proportional to the amount of ternary complex formed.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[10][11]

Materials:

-

Purified E1 activating enzyme

-

Purified E2 conjugating enzyme

-

Purified E3 ligase

-

Purified POI

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blot reagents

-

Anti-ubiquitin antibody and anti-POI antibody

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains on the POI. An anti-POI antibody can be used to confirm the presence of the target protein.

Cellular Protein Degradation Assay (Western Blot)

Western blotting is the most common method to quantify the extent of PROTAC-mediated protein degradation in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

PROTAC of interest

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot reagents

-

Primary antibody against the POI

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the POI and the loading control. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Visualizing the PROTAC Drug Discovery Workflow

The development of a successful PROTAC therapeutic involves a multi-step, iterative process that integrates computational design, chemical synthesis, and a cascade of in vitro and in vivo evaluations.

The following diagram outlines a typical experimental workflow for PROTAC discovery and development:

Conclusion and Future Directions

PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to the targeted elimination of disease-causing proteins. This approach offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens and our ability to rationally design and synthesize novel PROTACs improves, the therapeutic applications of this technology are poised to expand significantly. The continued development of robust and high-throughput screening assays, coupled with advanced computational modeling, will further accelerate the journey of PROTACs from the laboratory to the clinic, heralding a new era of precision medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Proteasome - Wikipedia [en.wikipedia.org]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Synthetic Lethality of SMARCA4 Deficiency with SMARCA2 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The SWI/SNF Complex and Synthetic Lethality

The mammalian Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression by altering nucleosome structure.[1][2] This complex has multiple subunits, with two mutually exclusive core ATPase enzymes: SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][3] These subunits are essential for the complex's function.

In a significant portion of cancers, including up to 8% of non-small cell lung cancers (NSCLC), the SMARCA4 gene is inactivated through mutations or deletions, leading to a loss of SMARCA4 protein expression.[1][3][4] Cancer cells that have lost SMARCA4 become critically dependent on the remaining paralog, SMARCA2, for their survival and proliferation.[1][3][5] This dependency creates a therapeutic vulnerability known as synthetic lethality . The concept posits that while the loss of either SMARCA4 or SMARCA2 alone is viable for a cell, the simultaneous loss of both is lethal.

Targeting SMARCA2 in the context of SMARCA4-deficient cancers is therefore a promising therapeutic strategy.[1] Small molecule inhibitors of the SMARCA2/4 bromodomains have not yielded the desired anti-proliferative effects.[2][5] This has shifted focus to Targeted Protein Degradation (TPD), primarily using Proteolysis-Targeting Chimeras (PROTACs), to selectively eliminate the SMARCA2 protein, thereby inducing cancer cell death while sparing healthy cells where SMARCA4 is present.[2][5][6][7]

Mechanism of Action

In healthy cells, SMARCA4 and SMARCA2 are the catalytic subunits within distinct SWI/SNF complexes, providing redundant chromatin remodeling functions. If one is absent, the other can typically compensate. However, when cancer cells lose SMARCA4, the cellular machinery becomes entirely reliant on SMARCA2-containing SWI/SNF complexes to maintain a gene expression program permissive for growth.

The degradation of SMARCA2 in these SMARCA4-deficient cells leads to a collapse of this essential chromatin remodeling function. Mechanistically, SMARCA2 degradation causes a reprogramming of the enhancer landscape, leading to a loss of chromatin accessibility at enhancers of key genes involved in cell proliferation and cell cycle regulation.[8][9] This effectively shuts down the transcriptional programs necessary for cancer cell survival, inducing cell cycle arrest and apoptosis.[10]

Quantitative Data: Preclinical Efficacy of SMARCA2 Degraders

The selective degradation of SMARCA2 has shown significant anti-tumor activity in preclinical models of SMARCA4-deficient cancers. The data below summarizes the efficacy of various SMARCA2 degraders in vitro and in vivo.

Table 1: In Vitro Potency and Selectivity of SMARCA2 Degraders

| Compound | Cell Line (SMARCA4 Status) | DC₅₀ (SMARCA2 Degradation) | Dₘₐₓ (SMARCA2 Degradation) | IC₅₀ (Cell Proliferation) | Selectivity (SMARCA2 vs SMARCA4 Degradation) |

| SCR-9140 | SW1573 (WT) | <1 nM | >95% | >2000 nM | ~100-fold (SMARCA4 DC₅₀ ~100 nM)[11] |

| SMARCA4-deficient panel | N/A | N/A | 1 - 50 nM | N/A[11] | |

| SMD-3236 | SMARCA4-deficient panel | <1 nM | >95% | Potent Inhibition | >2000-fold[12] |

| SMARCA4 WT panel | N/A | N/A | Minimal Activity | N/A[12] | |

| Unnamed PROTAC | SMARCA4-mutant panel | Median DC₅₀ ~30 nM | N/A | 0.11 µM | N/A[13] |

| A947 | SW1573 (WT) | Potent | N/A | N/A | Moderately Selective[6] |

| YD54 | H1792 (Mutant) | 8.1 nM (24h) | 98.9% (24h) | N/A | Moderate (SMARCA4 DC₅₀ 19 nM @ 24h)[14] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Anti-Tumor Activity of SMARCA2 Degraders

| Compound | Tumor Model | Dosing Schedule | Outcome |

| SMD-3236 | H838 Xenograft (SMARCA4-deficient) | Weekly Administration | Effective tumor growth inhibition at well-tolerated doses.[12] |

| SCR-9140 | NSCLC CDX Model | Not Specified | Effective tumor growth inhibition correlated with SMARCA2 degradation in tumors.[11] |

| A947 | SMARCA4 Mutant Models | Not Specified | Efficacious in vivo.[6][7] |

| YD23 | SMARCA4-mutant Xenografts | Not Specified | Potent tumor growth inhibitory activity.[9] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating SMARCA2 degraders. Below are detailed methodologies for core assays.

Cell Viability and Proliferation Assay

This protocol determines the effect of a SMARCA2 degrader on cancer cell proliferation.

-

Cell Seeding: Plate cells (e.g., SMARCA4-deficient and WT lines) in 96-well plates at a density of 500-2000 cells per well and allow them to adhere overnight.[6]

-

Compound Treatment: Prepare serial dilutions of the SMARCA2 degrader in cell culture medium. Treat cells with the desired concentration range or a vehicle control (e.g., DMSO).[15]

-

Incubation: Incubate the plates for a specified duration, typically 7 to 14 days.[3] For longer-term clonogenic assays, refresh the medium containing the compound every 3-5 days.[3][14]

-

Viability Measurement:

-

Endpoint Assay (e.g., CellTiter-Glo®): After 7 days, equilibrate plates to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation, measure luminescence using a plate reader.

-

Clonogenic Assay: After 2-3 weeks, wash cells with PBS, fix with 10% formalin, and stain with 0.01% crystal violet.[3][14] Scan the plates and quantify the total colony area using image analysis software.[14]

-

-

Data Analysis: Normalize the viability data to vehicle-treated controls. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.

Western Blot for SMARCA2 Protein Degradation

This protocol confirms the target engagement and degradation of SMARCA2 protein.

-

Cell Treatment & Lysis: Plate cells to achieve 80-90% confluency at harvest.[15] Treat with the SMARCA2 degrader for the desired time (e.g., 6, 18, 24, or 36 hours).[3][6] Wash cells twice with ice-cold PBS and lyse by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein amounts (typically 20-30 µg per lane). Mix with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[15]

-

SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[15]

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against SMARCA2 (and SMARCA4 for selectivity) diluted in blocking buffer.[16][17] A loading control antibody (e.g., Actin, HDAC1) is essential.[6]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

-

Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Washing: Repeat the wash step.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[16] Quantify band intensity and normalize to the loading control to determine the percentage of protein degradation.[3]

Conclusion and Future Directions

The synthetic lethal relationship between SMARCA4 deficiency and SMARCA2 dependency presents a clear and compelling strategy for targeted cancer therapy. The development of potent and selective SMARCA2 protein degraders has demonstrated significant preclinical success, showing profound and selective killing of SMARCA4-mutant cancer cells both in vitro and in vivo.[3][6][12]

Key to clinical translation will be achieving high selectivity for SMARCA2 over SMARCA4 to ensure a wide therapeutic window and minimize potential toxicities in healthy tissues.[2][5] The identification of predictive biomarkers, such as SMARCA4 mutation status and SMARCA2 expression levels, will be crucial for patient selection.[3] As compounds progress into clinical trials, the oncology community will gain critical insights into the efficacy and safety of this therapeutic approach, which holds the potential to offer a new standard of care for patients with SMARCA4-deficient tumors.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preludetx.com [preludetx.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]

- 8. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concurrent SMARCA4-deficient and poorly differentiated adenocarcinomas in separate lung lobes: a case report and literature review | springermedizin.de [springermedizin.de]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BioCentury - SMARCA2 PROTAC for SMARCA4-mutant lung cancer [biocentury.com]

- 14. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. static.abclonal.com [static.abclonal.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The SWI/SNF Complex: A Double-Edged Sword in Oncology and a Prized Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance of gene expression, orchestrated by the dynamic opening and closing of chromatin, lies at the heart of cellular function. A key choreographer in this process is the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This multi-subunit machinery utilizes the energy of ATP hydrolysis to reposition nucleosomes, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[1][2] While essential for normal development and cellular homeostasis, the SWI/SNF complex has emerged as a central player in the landscape of oncology. With mutations in its constituent subunits occurring in approximately 20-25% of all human cancers, the SWI/SNF complex represents one of the most frequently altered epigenetic regulators in malignancy.[3][4][5] This high frequency of alteration underscores its critical role in tumor suppression, yet paradoxically, also reveals context-dependent oncogenic functions, making it a compelling and complex therapeutic target.

This technical guide provides a comprehensive overview of the SWI/SNF complex as a therapeutic target in oncology. It delves into the molecular architecture of the complex, the diverse mechanisms by which its dysfunction drives tumorigenesis, and the innovative therapeutic strategies being developed to exploit these vulnerabilities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology, offering detailed experimental methodologies, curated quantitative data, and visual representations of key pathways and processes.

The Architecture of the SWI/SNF Complex: A Family of Remodelers

In mammals, the SWI/SNF complexes are not monolithic entities but rather a family of related yet distinct assemblies, each with a specialized role in the genome. The three major sub-complexes are the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF).[1][2] These complexes share a core set of subunits but are distinguished by the presence of unique components that dictate their specific functions and genomic localization.[6]

At the heart of each complex lies a catalytic ATPase subunit, either SMARCA4 (also known as BRG1) or its paralog SMARCA2 (also known as BRM), which powers the remodeling activity.[7] The composition of the surrounding subunits, including members of the ARID, SMARCC, SMARCD, and SMARCE families, as well as other signature proteins, defines the sub-complex and its functional specificity.[1] For instance, cBAF complexes are characterized by the presence of ARID1A or ARID1B, while PBAF complexes contain PBRM1 and ARID2.[1][6] The ncBAF complex has its own unique subunits, such as BRD9 and GLTSCR1/1L.

The functional diversity of these sub-complexes is critical to their roles in both normal physiology and disease. They are involved in a wide array of cellular processes, including transcription, DNA replication, and DNA repair.[2] The tissue-specific expression and combinatorial assembly of SWI/SNF subunits contribute to the precise regulation of gene expression programs that define cellular identity and function.

Caption: The three major mammalian SWI/SNF sub-complexes.

The SWI/SNF Complex in Cancer: A Landscape of Aberrations

The discovery of frequent mutations in SWI/SNF subunit genes has revolutionized our understanding of the genetic underpinnings of cancer.[3][8] These mutations, which are often inactivating, are spread across a wide spectrum of tumor types, including ovarian, renal, lung, and colorectal cancers.[3][5][9] The tumor-suppressive functions of many SWI/SNF subunits are now well-established. For example, loss-of-function mutations in ARID1A are found in up to 50% of ovarian clear cell carcinomas, while mutations in PBRM1 are prevalent in clear cell renal cell carcinoma.[3] The inactivation of these subunits disrupts the normal chromatin remodeling activities of the complex, leading to aberrant gene expression programs that promote tumorigenesis.

However, the role of the SWI/SNF complex in cancer is not always one of a simple tumor suppressor. In certain contexts, specific subunits can be co-opted by cancer cells to drive their growth and survival. For instance, the ATPase subunit SMARCA4 has been shown to be essential for the proliferation of certain leukemias and prostate cancer cells by maintaining the accessibility of oncogenic enhancers.[1][10] This dual role of the SWI/SNF complex as both a tumor suppressor and a context-dependent oncogene creates a complex therapeutic landscape with unique opportunities for intervention.

Therapeutic Strategies Targeting the SWI/SNF Complex

The deep involvement of the SWI/SNF complex in cancer has spurred the development of a diverse array of therapeutic strategies aimed at exploiting its vulnerabilities. These approaches can be broadly categorized into direct inhibition of complex activity, degradation of key subunits, and exploitation of synthetic lethal interactions.

Direct Inhibition of SWI/SNF Activity

A primary strategy for targeting the SWI/SNF complex involves the direct inhibition of its core enzymatic activity. Small molecule inhibitors targeting the ATPase domains of SMARCA4 and SMARCA2 have shown promise in preclinical models.[1][3] These inhibitors prevent the ATP hydrolysis necessary for chromatin remodeling, thereby disrupting the pro-tumorigenic functions of the complex in cancers that are dependent on its activity.[11][12] Another approach is to target the bromodomains present in several SWI/SNF subunits, including SMARCA4, SMARCA2, and PBRM1.[1] Bromodomains are "reader" modules that recognize acetylated lysine (B10760008) residues on histones, and their inhibition can disrupt the recruitment of the SWI/SNF complex to specific genomic loci.[13]

Targeted Protein Degradation: The PROTAC Approach

A more recent and powerful strategy for targeting the SWI/SNF complex is the use of Proteolysis-Targeting Chimeras (PROTACs).[1][2][10] PROTACs are heterobifunctional molecules that link a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[14][15] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. PROTACs have been developed to specifically degrade the ATPase subunits SMARCA2 and SMARCA4, offering a potent and sustained method of inactivating the SWI/SNF complex.[10][16][17] This approach has shown significant anti-tumor efficacy in preclinical models of various cancers, including multiple myeloma and prostate cancer.[10]

Caption: Mechanism of PROTAC-mediated protein degradation.

Exploiting Synthetic Lethality

The concept of synthetic lethality offers a powerful therapeutic window for cancers with SWI/SNF mutations. A synthetic lethal interaction occurs when the simultaneous loss of two genes is lethal to a cell, while the loss of either gene alone is not.[4][18] In the context of SWI/SNF-mutant cancers, this means that the loss of a specific SWI/SNF subunit can create a dependency on another protein or pathway for survival.

One of the most well-studied synthetic lethal relationships involves the paralogous ATPase subunits SMARCA4 and SMARCA2. Cancers with inactivating mutations in SMARCA4 often become dependent on the residual activity of SMARCA2 for their survival.[1][7][13] This creates a therapeutic opportunity to specifically kill SMARCA4-mutant cancer cells by inhibiting or degrading SMARCA2.[3] Similarly, cancers with mutations in ARID1A have been shown to be dependent on its paralog, ARID1B.[1][19]

Other synthetic lethal interactions have been identified with pathways outside of the SWI/SNF complex itself. For example, ARID1A-mutant cancers have shown increased sensitivity to inhibitors of the DNA damage response pathway, such as PARP and ATR inhibitors.[3][5] This is thought to be due to the role of ARID1A in DNA repair, where its absence leads to a greater reliance on other repair mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the study of the role of high-frequency mutant subunits of the SWI/SNF complex in tumors [frontiersin.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The SWI/SNF complex subunit genes: Their functions, variations, and links to risk and survival outcomes in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Chromatin openness requires continuous SWI/SNF activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - OAK Open Access Archive [oak.novartis.com]

- 13. SWI/SNF proteins as targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Proteolysis-targeting chimeras for targeting protein for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting the mSWI/SNF complex in POU2F-POU2AF transcription factor-driven malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting SWI/SNF ATPases reduces neuroblastoma cell plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. portlandpress.com [portlandpress.com]

The Core of Recognition: A Technical Guide to the Structural Biology of SMARCA Bromodomain-Ligand Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering the structure of chromatin. Central to this complex are the mutually exclusive ATPase subunits, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1).[1][2] These multidomain proteins contain a highly conserved bromodomain, an epigenetic "reader" module that specifically recognizes acetylated lysine (B10760008) (Kac) residues on histone tails and other proteins.[3][4] This recognition is a key event that helps to recruit the SWI/SNF complex to specific genomic loci, thereby influencing DNA accessibility for transcription, replication, and repair.

Dysregulation of SMARCA subunits is frequently implicated in a variety of human cancers.[5][6] Notably, the loss or mutation of SMARCA4 in certain cancers creates a dependency on the paralog SMARCA2 for survival, establishing a synthetic lethal relationship.[7][8] This has positioned the SMARCA2 bromodomain as a high-value therapeutic target for the development of novel cancer therapies.[7][8] This technical guide provides an in-depth overview of the structural biology governing SMARCA bromodomain interactions with both natural and synthetic ligands, details common experimental protocols, and summarizes key quantitative data to aid in ongoing research and drug discovery efforts.

Structural Overview of the SMARCA Bromodomain

The SMARCA bromodomain adopts the canonical fold characteristic of this protein family: a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) connected by variable loop regions (ZA, AB, and BC).[3] The αZ and αA helices form a deep, largely hydrophobic pocket that constitutes the acetyl-lysine binding site. The specificity of this interaction is driven by a network of hydrogen bonds and conserved water molecules at the base of the pocket, which coordinate the acetyl group of the ligand.

Key residues within the binding pocket are highly conserved. For instance, a conserved asparagine residue within the BC loop is crucial for recognizing the acetyl-lysine through a hydrogen bond. The surrounding hydrophobic residues create a cavity that accommodates the lysine side chain. While the core binding pocket is well-conserved between SMARCA2 and SMARCA4, subtle differences in the surrounding loop regions can be exploited for the development of selective inhibitors.

Ligand Interactions: From Histones to Small Molecules

Natural Ligands: Acetylated Histones

The primary natural ligands for SMARCA bromodomains are acetylated lysine residues on histone tails. The SMARCA4 bromodomain, for example, has been shown to recognize acetylated lysine 14 on histone H3 (H3K14ac).[3][4] Structural studies of the C. elegans SMARCA4 bromodomain in complex with an H3K14ac peptide revealed the precise molecular interactions that govern this recognition.[3][9] While binding to single acetylated marks is often of relatively low affinity (in the micromolar to millimolar range), the multivalent nature of histone modifications and the cooperative interactions within the SWI/SNF complex likely enhance binding avidity in a cellular context.[3]

Synthetic Ligands and Inhibitors

The therapeutic potential of targeting SMARCA bromodomains has driven significant efforts to develop small molecule inhibitors. These efforts range from high-throughput screening campaigns to structure-guided drug design.

-

PFI-3 : Developed as a chemical probe for SMARCA2 and SMARCA4, PFI-3 binds potently to their bromodomains.[2][10] It has been instrumental in validating the bromodomain as a druggable target, although studies have shown that inhibiting the bromodomain alone with PFI-3 is not sufficient to displace the full-length SMARCA2 protein from chromatin or elicit a strong anti-proliferative response, highlighting the importance of the ATPase domain in maintaining chromatin association.[2][11]

-

PROTACs (Proteolysis Targeting Chimeras) : A promising strategy that has emerged is the development of PROTACs, which link a SMARCA bromodomain binder to an E3 ubiquitin ligase ligand. This induces the targeted degradation of the SMARCA protein rather than just inhibiting its bromodomain. Molecules like ACBI1 have been developed as potent degraders of SMARCA2 and SMARCA4.[12] More advanced PROTACs, such as ACBI2 and A947, have achieved remarkable selectivity for degrading SMARCA2 over SMARCA4, a critical feature for exploiting the synthetic lethality in SMARCA4-mutant cancers.[8][13]

Quantitative Data on SMARCA Bromodomain-Ligand Interactions

The following tables summarize key binding affinity and inhibitory concentration data for various ligands targeting SMARCA2 and SMARCA4 bromodomains.

| Ligand | Target | Kd | IC50 | Method | Reference |

| PFI-3 | SMARCA2 | 55 nM | BROMOScan | [2][10] | |

| PFI-3 | SMARCA4 | 110 nM | BROMOScan | [2][10] | |

| PFI-3 | SMARCA2 | 89 nM | Isothermal Titration Calorimetry (ITC) | [2][10] | |

| DCSM06 | SMARCA2 | 38.6 µM | 39.9 µM | Surface Plasmon Resonance (SPR) | [5] |

| DCSM06-05 | SMARCA2 | 22.4 µM | 9.0 µM | Surface Plasmon Resonance (SPR) | [5][14] |

| H39-18K14ac | H. sapiens SMARCA4 | ~1.2 mM | NMR Perturbation | [3] | |

| H33-17K9acK14ac | H. sapiens SMARCA4 | ~500 µM | NMR Perturbation | [3] | |

| A947 (PROTAC) | SMARCA2 | 1.1 nM (Probe Displacement) | Biochemical Assay | [8] | |

| A947 (PROTAC) | SMARCA4 | 1.9 nM (Probe Displacement) | Biochemical Assay | [8] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of bromodomain-ligand interactions. Below are generalized protocols for key experimental techniques.

X-Ray Crystallography

This technique provides high-resolution structural information of the bromodomain-ligand complex, guiding structure-activity relationship (SAR) studies.

-

Protein Expression and Purification : The human SMARCA2 or SMARCA4 bromodomain is typically expressed in E. coli as a GST- or His-tagged fusion protein. Purification is achieved through affinity chromatography, followed by tag removal with a specific protease and further purification using ion-exchange and size-exclusion chromatography.

-

Crystallization : The purified bromodomain is concentrated and mixed with the ligand of interest. Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial screens.

-

Data Collection and Structure Determination : Crystals are cryo-protected and diffraction data is collected at a synchrotron source.[12][15][16] The structure is solved by molecular replacement using a known bromodomain structure as a search model. The ligand is then built into the resulting electron density map and the complex is refined.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[17][18]

-

Sample Preparation : Purified bromodomain protein is dialyzed extensively into the desired buffer. The ligand is dissolved in the final dialysis buffer to minimize heat of dilution effects.

-

Experiment Setup : The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

-

Titration : The ligand is injected into the protein solution in a series of small aliquots. The heat change after each injection is measured.

-

Data Analysis : The resulting thermogram is integrated to determine the heat change per injection. This data is then fit to a suitable binding model (e.g., single-site) to extract the thermodynamic parameters of the interaction.[19]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions, providing kinetic data (kon, koff) in addition to binding affinity (KD).[20][21][22]

-

Chip Preparation : A purified bromodomain protein is immobilized onto the surface of a sensor chip, typically via amine coupling to a CM5 sensor chip.

-

Binding Analysis : The small molecule ligand (analyte) is flowed over the chip surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.

-

Kinetic Analysis : A buffer-only solution is flowed over the chip to monitor the dissociation phase.

-

Data Fitting : The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[20]

Cellular Chromatin Displacement Assay

This assay validates that a ligand can engage its bromodomain target in a cellular environment.

-

Cell Culture : Cells (e.g., HeLa or H1299) are engineered to express a fluorescently-tagged (e.g., GFP-tagged) SMARCA bromodomain.[10]

-

Compound Treatment : Cells are treated with the test compound at various concentrations for a defined period.

-

In Situ Cell Extraction : A gentle detergent buffer is used to wash away soluble proteins not tightly bound to nuclear structures like chromatin.[11]

-

Imaging and Quantification : The remaining nuclear fluorescence is imaged using high-content microscopy. A decrease in the fluorescent signal indicates that the compound has displaced the bromodomain from chromatin. The data is used to calculate an EC50 value for target engagement.[10]

Signaling Pathways and Experimental Workflows

Understanding the broader context of SMARCA function and the logic of drug discovery is essential.

References

- 1. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Binding specificity and function of the SWI/SNF subunit SMARCA4 bromodomain interaction with acetylated histone H3K14 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding specificity and function of the SWI/SNF subunit SMARCA4 bromodomain interaction with acetylated histone H3K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMARCA4 Deficiency in Lung Cancer: From Signaling Pathway to Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]